1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a unique combination of azetidine, triazole, and phenyl groups
Preparation Methods
The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an alkyne and an azide.
Azetidine ring formation: This step may involve the cyclization of a suitable precursor under basic or acidic conditions.
Coupling reactions: The triazole and azetidine rings are then coupled with a phenylpropanone derivative using a suitable coupling reagent such as EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving azetidine and triazole-containing molecules.
Mechanism of Action
The mechanism of action of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one include:
1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
1-(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: The ethyl group can introduce different steric and electronic effects compared to the cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-5,12,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVWMAYQHSZABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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